3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine
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Overview
Description
3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a unique structure combining a difluoromethyl group, a pyrazolo[1,5-a]pyrazine moiety, and an azetidine ring
Mechanism of Action
Target of Action
Similar compounds with pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that it interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Based on the biological activities of similar compounds, it could potentially affect a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the difluoromethyl group and the azetidine ring. Key steps may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl diazomethane or difluoromethyl sulfonium salts.
Formation of the azetidine ring: This can be accomplished through ring-closing reactions using suitable azetidine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole core and have been studied for their biological activities.
Difluoromethyl pyrazole derivatives: These compounds contain the difluoromethyl group and have applications in pharmaceuticals and agrochemicals.
Uniqueness
3-(difluoromethyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidine is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its binding affinity, while the pyrazolo[1,5-a]pyrazine and azetidine moieties contribute to its stability and versatility in various applications.
Properties
IUPAC Name |
4-[3-(difluoromethyl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-7-4-9-11(14-2-3-17(9)15-7)16-5-8(6-16)10(12)13/h2-4,8,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNZSHARAWEGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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